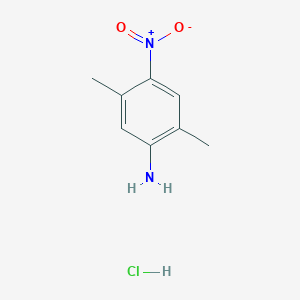![molecular formula C7H7FO4 B13626810 2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include a rigid bicyclic framework and the presence of fluorine atoms. These features contribute to its potential as a bioisostere for aromatic rings, offering improved metabolic stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. The subsequent haloform reaction of the formed diketone yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the photochemical addition and haloform reactions suggests that these methods could be adapted for industrial-scale synthesis, providing a practical route for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or diacids, while reduction can produce diols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a bioisostere for aromatic rings makes it a promising candidate for drug development, offering improved pharmacokinetic properties.
Industry: The compound can be used in the synthesis of materials with specific properties, such as increased stability or solubility.
Mecanismo De Acción
The mechanism by which 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The rigid bicyclic structure and the presence of fluorine atoms enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- **
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: The non-fluorinated parent compound.
Propiedades
Fórmula molecular |
C7H7FO4 |
|---|---|
Peso molecular |
174.13 g/mol |
Nombre IUPAC |
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7FO4/c8-3-6(4(9)10)1-7(3,2-6)5(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
Clave InChI |
FOKXYUOUUBMUJU-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2F)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



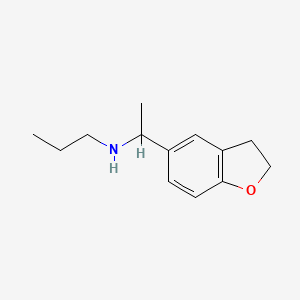
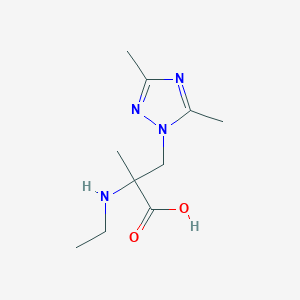

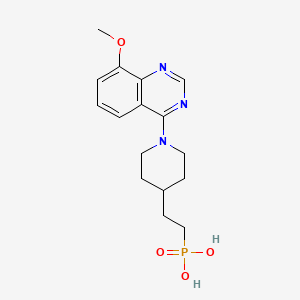
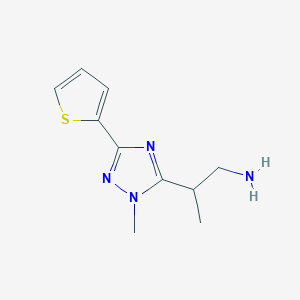
![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)
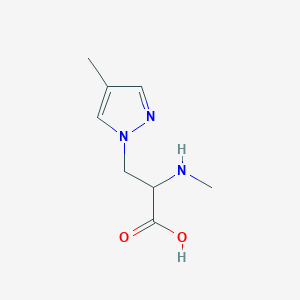
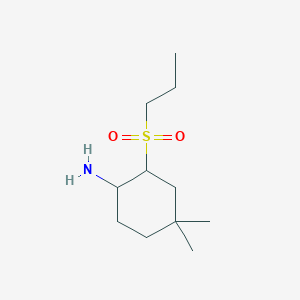
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
